molecular formula C12H12BrFN2O B12859853 6-Bromo-4-fluoro-1-tetrahydropyran-2-yl-indazole

6-Bromo-4-fluoro-1-tetrahydropyran-2-yl-indazole

Cat. No.: B12859853
M. Wt: 299.14 g/mol
InChI Key: HXJZYTLSTVBJDO-UHFFFAOYSA-N
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Description

6-Bromo-4-fluoro-1-tetrahydropyran-2-yl-indazole is a synthetic organic compound with the molecular formula C12H12BrFN2O It is characterized by the presence of a bromine atom at the 6th position, a fluorine atom at the 4th position, and a tetrahydropyran-2-yl group attached to the 1st position of the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-fluoro-1-tetrahydropyran-2-yl-indazole typically involves multi-step organic reactions. One common method includes the following steps:

    Fluorination: The fluorine atom is introduced at the 4th position using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Tetrahydropyran-2-yl Group Introduction: The tetrahydropyran-2-yl group is attached to the 1st position of the indazole ring through a nucleophilic substitution reaction using tetrahydropyranyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-fluoro-1-tetrahydropyran-2-yl-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

6-Bromo-4-fluoro-1-tetrahydropyran-2-yl-indazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-4-fluoro-1-tetrahydropyran-2-yl-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms, along with the tetrahydropyran-2-yl group, contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-5-fluoro-1-tetrahydropyran-2-yl-indazole
  • 4-Bromo-1-tetrahydropyran-2-yl-indazole

Uniqueness

6-Bromo-4-fluoro-1-tetrahydropyran-2-yl-indazole is unique due to the specific positions of the bromine and fluorine atoms, which influence its chemical reactivity and biological activity. The presence of the tetrahydropyran-2-yl group further enhances its stability and solubility, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H12BrFN2O

Molecular Weight

299.14 g/mol

IUPAC Name

6-bromo-4-fluoro-1-(oxan-2-yl)indazole

InChI

InChI=1S/C12H12BrFN2O/c13-8-5-10(14)9-7-15-16(11(9)6-8)12-3-1-2-4-17-12/h5-7,12H,1-4H2

InChI Key

HXJZYTLSTVBJDO-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C3=C(C=N2)C(=CC(=C3)Br)F

Origin of Product

United States

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